5-Chloro-7-fluoro-1H-indazol-3(2H)-one

Description

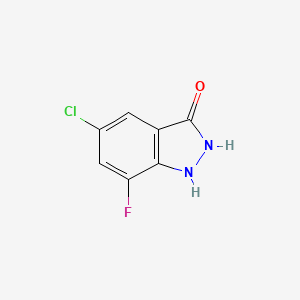

Structure

2D Structure

3D Structure

Properties

CAS No. |

1227271-00-2 |

|---|---|

Molecular Formula |

C7H4ClFN2O |

Molecular Weight |

186.57 g/mol |

IUPAC Name |

5-chloro-7-fluoro-1,2-dihydroindazol-3-one |

InChI |

InChI=1S/C7H4ClFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12) |

InChI Key |

FBRJSKLHEWUNEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NN2)F)Cl |

Origin of Product |

United States |

Structural Elucidation and Tautomeric Dynamics of 5 Chloro 7 Fluoro 1h Indazol 3 2h One

Comprehensive Analysis of the Indazolone Core Structure and Substituent Effects

The fundamental framework of 5-Chloro-7-fluoro-1H-indazol-3(2H)-one is the indazolone core. This core is a bicyclic heterocyclic aromatic structure resulting from the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. researchgate.netsmolecule.com Specifically, the indazol-3-one, or indazolinone, structure features a carbonyl group at the C3 position of the indazole system. This arrangement imparts specific chemical characteristics and reactivity to the molecule. The planarity of this fused ring system is a critical aspect of its structure, influencing its electronic properties and interactions.

The substitution of hydrogen atoms on the benzene portion of the indazolone core with halogen atoms, such as chlorine and fluorine, significantly modifies the molecule's electronic and chemical properties. Halogens primarily exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. mdpi.com This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring system. reddit.com While halogens also possess an electron-donating resonance effect (+R) due to their lone pairs of electrons, the inductive effect is generally dominant for chlorine and especially fluorine. The presence of these substituents alters intramolecular charge delocalization and the bond strengths within the ring. rsc.org The specific positioning of the chlorine atom at C5 and the fluorine atom at C7 dictates the precise nature of these electronic modifications.

Table 1: Structural Features of the Indazolone Core

| Feature | Description |

|---|---|

| Core System | Indazole (fused benzene and pyrazole rings) researchgate.net |

| Functional Group | Carbonyl (C=O) at the C3 position |

| Aromaticity | The fused ring system is aromatic |

| Substituent Positions | C5 (para to N1) and C7 (ortho to N1) on the benzene ring |

Investigation of 1H-Indazolone and 2H-Indazolone Tautomeric Forms and Equilibria

Indazole and its derivatives, including indazolones, are known to exhibit annular tautomerism, existing as interconvertible isomers that differ in the position of a proton. researchgate.net For the N-unsubstituted indazolone core, the two principal tautomers are the 1H-indazol-3(2H)-one and the 2H-indazol-3(2H)-one forms. researchgate.net A third, non-aromatic tautomer can be considered but is generally discounted due to its instability, while a quinonoid form has not been detected. psu.edu

The equilibrium between the 1H and 2H tautomers is a dynamic process influenced by several factors, including the physical state (solid vs. solution), solvent polarity, and the nature of substituents on the ring system. researchgate.netpsu.edunih.gov In the case of the parent, unsubstituted indazole, the 1H-tautomer (benzenoid form) is thermodynamically more stable than the 2H-tautomer (quinoid form) by approximately 15 kJ·mol⁻¹. researchgate.netnih.gov This preference is generally observed in the gas phase, in solution, and in the solid state. researchgate.net However, theoretical studies have shown that for certain substituted indazoles, the energy difference between the tautomers can be very small, and in some instances, substituents can shift the equilibrium to favor the 2H form. nih.gov The determination of the predominant tautomer is often accomplished through a combination of experimental techniques, such as NMR spectroscopy, and computational chemistry calculations (e.g., Hartree-Fock or Density Functional Theory). nih.govresearchgate.net

Table 2: Comparison of General 1H- and 2H-Indazole Tautomers

| Property | 1H-Indazole Tautomer | 2H-Indazole Tautomer |

|---|---|---|

| Proton Position | Nitrogen at position 1 (N1) | Nitrogen at position 2 (N2) |

| Common Name | Benzenoid form researchgate.net | Quinoid form researchgate.net |

| Relative Stability | Generally the more stable tautomer researchgate.netresearchgate.netnih.gov | Generally the less stable tautomer researchgate.net |

| Influencing Factors | Substituents, solvent polarity, physical state nih.govbeilstein-journals.org | Substituents, solvent polarity, physical state nih.govbeilstein-journals.org |

Impact of Chlorine at C5 and Fluorine at C7 on Electronic Configuration and Tautomeric Preference

The electronic configuration of the this compound molecule is profoundly influenced by the potent electron-withdrawing properties of the chlorine and fluorine substituents. Fluorine is the most electronegative element and thus exerts a stronger inductive effect than chlorine. reddit.com Positioned at C5 and C7, these halogens withdraw electron density from the carbocyclic ring. This withdrawal alters the electron distribution across the entire bicyclic system, affecting the acidity of the N-H protons on the pyrazole moiety.

Table 3: Electronic Properties of Chlorine and Fluorine Substituents

| Substituent | Position | Electronegativity (Pauling Scale) | Primary Electronic Effect | Expected Impact on Indazolone Ring |

|---|---|---|---|---|

| Chlorine (Cl) | C5 | 3.16 | Strong Inductive (-I) | Electron density withdrawal |

| Fluorine (F) | C7 | 3.98 | Very Strong Inductive (-I) reddit.com | Significant electron density withdrawal mdpi.com |

Chemical Reactivity and Directed Functionalization of 5 Chloro 7 Fluoro 1h Indazol 3 2h One and Derivatives

Carbon-Hydrogen Bond Activation and Diversification at the Indazolone Nucleus

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to molecular diversification. For the indazolone nucleus, C-H activation strategies have been pivotal in introducing a range of substituents at various positions.

Directed C-H Amidation and Alkylation Reactions

Transition metal-catalyzed reactions have enabled the directed C-H amidation of arenes using indazolone as a directing group. researchgate.net Specifically, Rh(III)-catalyzed C-H/N-H annulation and C-H allylation of phenylindazolones have been achieved, delivering functionalized indazolone fused heterocycles and both branched and linear allyl indazolones in moderate to high yields. researchgate.net These methods showcase mild reaction conditions, a broad substrate scope, and high functional-group compatibility. researchgate.net The Cp*Rh(III)‐catalyzed indazolone‐directed C−H bond amidation of arenes has been accomplished using sulfonyl azides and dioxazolones as nitrogen sources. researchgate.netresearchgate.net This protocol is characterized by its mild conditions and broad substrate scope. researchgate.netresearchgate.net Dioxazolones, in particular, have been identified as effective electrophilic amide sources in transition-metal-catalyzed amidation processes. beilstein-journals.org

While direct C-H alkylation of the 5-Chloro-7-fluoro-1H-indazol-3(2H)-one nucleus is a developing area, the principles of directed C-H functionalization suggest its feasibility. The strategic placement of a directing group can guide a transition metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent reaction with an alkylating agent.

Strategies for C3-Functionalization (e.g., Alkylation, Arylation, Sulfonylation, Nitration, Amination, Formylation)

The C3 position of the indazole ring is a key site for introducing molecular diversity. A variety of functionalization techniques have been developed to modify this position.

Alkylation and Arylation: C3-alkylation and arylation can be achieved through several methods. One notable strategy involves a regioselective C3-zincation of N1-protected indazoles, followed by a Negishi coupling to introduce various aryl and heteroaryl groups. chim.it

Halogenation: Halogenation at the C3 position serves as a crucial entry point for further functionalization, particularly for cross-coupling reactions. Iodination is commonly performed on non-protected indazoles using iodine in the presence of a base like potassium hydroxide in a polar solvent such as DMF. chim.it

Nitration: Radical C3-nitration of 2H-indazoles has been accomplished using iron(III) nitrate in the presence of TEMPO and oxygen as oxidants. chim.it

The following table summarizes various C3-functionalization strategies for the indazole core:

Table 1: Methodologies for C3-Functionalization of Indazoles| Functionalization | Reagents and Conditions | Reference |

|---|---|---|

| (Hetero)arylation | 1. TMP2Zn (for C3-zincation) 2. Negishi coupling | chim.it |

| Iodination | I2, KOH, DMF | chim.it |

| Nitration | Fe(NO3)3, TEMPO, O2 | chim.it |

Derivatization at Nitrogen Atoms (N1 and N2) of the Indazolone Ring System

The presence of two nitrogen atoms in the indazolone ring system offers opportunities for derivatization, with regioselectivity being a key challenge.

Regioselective N-Alkylation and N-Arylation Procedures

Direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products. nih.gov However, regioselective protocols have been developed to favor one isomer over the other. The choice of base, solvent, and N-alkylating reagent can significantly influence the regiochemical outcome. nih.gov For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has shown to be a promising system for N1-selective indazole alkylation. nih.govd-nb.info Conversely, the use of substituents at the C7 position, such as NO2 or CO2Me, can confer excellent N2 regioselectivity. nih.gov

Density functional theory (DFT) calculations have provided mechanistic insights, suggesting that a chelation mechanism can lead to N1-substituted products in the presence of cesium, while other non-covalent interactions drive the formation of N2-products. nih.gov A TfOH-catalyzed, metal-free system has been described for the highly regioselective N2-alkylation of indazoles with diazo compounds, affording N2-alkylated products in good to excellent yields. rsc.org

The development of regioselective N-arylation methods is also of significant interest, with ongoing research focused on achieving high selectivity for either the N1 or N2 position.

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Desired Regioisomer | Reagents and Conditions | Key Factors | Reference |

|---|---|---|---|

| N1-alkylation | NaH, THF, Alkyl bromide | Base/solvent system | nih.govd-nb.info |

| N2-alkylation | C7-NO2 or C7-CO2Me substituents | Electronic effects of ring substituents | nih.gov |

| N1-alkylation | Cesium carbonate, Dioxane, Alkyl tosylate | Chelation mechanism with cesium | nih.gov |

| N2-alkylation | TfOH, Diazo compound | Metal-free catalysis | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions Involving Halogenated Indazolones (e.g., Suzuki, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of complex molecules, and halogenated indazolones are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. researchgate.net It has been successfully applied to unprotected, nitrogen-rich heterocycles, including indazoles. nih.gov The reaction of 3-bromoindazoles with arylboronic acids under microwave irradiation, using Pd(PPh3)4 and Cs2CO3, has been shown to be effective. researchgate.net The C-3 functionalization of 1H-indazole can be achieved through the Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium complexes. researchgate.netmdpi.com

The Stille reaction, which involves the coupling of an organotin compound with an organic halide, is another powerful tool. wikipedia.org It has been utilized for the synthesis of 3-heteroaryl-1-functionalized 1H-indazoles via the palladium-catalyzed cross-coupling of ethyl (3-iodo-1H-indazol-1-yl)acetate with various heteroarylstannanes. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indazoles

| Reaction | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromoindazoles, Arylboronic acids | Pd(PPh3)4, Cs2CO3 | Microwave-assisted | researchgate.net |

| Suzuki-Miyaura | 3-Iodo-1H-indazole, Organoboronic acids | Ferrocene-based Palladium Complex | C-3 functionalization | researchgate.netmdpi.com |

| Stille Coupling | Ethyl (3-iodo-1H-indazol-1-yl)acetate, Heteroarylstannanes | Pd(PPh3)4 | Synthesis of 3-heteroaryl indazoles | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Benzene (B151609) Annulus

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further modification of the scaffold.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of strongly electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex. libretexts.orglibretexts.org For SNAr reactions to occur, the aromatic ring must be activated by an electron-withdrawing substituent positioned ortho or para to the leaving group. libretexts.org

While specific examples of electrophilic and nucleophilic substitution on this compound are not extensively detailed in the provided search results, the general principles of aromatic substitution can be applied. The electron-withdrawing nature of the chloro and fluoro substituents, along with the influence of the fused indazolone ring, will direct incoming electrophiles and determine the feasibility of nucleophilic substitution at the halogenated positions. The reactivity will be a balance between the activating/deactivating and directing effects of all substituents on the benzene ring.

Advanced Spectroscopic and Computational Investigations of Halogenated Indazolone Systems

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural characterization of halogenated indazolones. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offer complementary information regarding connectivity, molecular weight, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the covalent structure of indazolone derivatives and investigating the prevalent tautomeric forms in solution. nih.gov The indazolone core can exist in several tautomeric forms, and NMR, particularly ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, provides critical data to distinguish between them. encyclopedia.pub

For 5-Chloro-7-fluoro-1H-indazol-3(2H)-one, the chemical shifts of the aromatic protons and carbons are significantly influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. researchgate.net The ¹H NMR spectrum would typically show distinct signals for the N-H protons and the aromatic protons on the benzene (B151609) ring. The coupling patterns between the fluorine atom and adjacent protons or carbons (H-F and C-F coupling constants) are particularly diagnostic. mdpi.com

Tautomerism, a dynamic equilibrium involving proton migration, is a key characteristic of indazolones. researchgate.net NMR spectroscopy, sometimes performed at variable temperatures, can help identify the major tautomer present in a specific solvent by analyzing the chemical shifts, especially of the nitrogen-bound proton and the adjacent carbons. encyclopedia.pubresearchgate.net For instance, the location of the proton (on N1 or N2) and the nature of the C3 position (carbonyl vs. hydroxyl) dramatically alter the chemical shifts of the ring atoms. nih.govnih.gov DFT calculations are often used in conjunction with experimental NMR data to assign the spectra to the most stable tautomeric form. encyclopedia.pub

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the indazolone core, based on data from related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.0 - 7.5 | - |

| H6 | 7.0 - 7.5 | - |

| NH (N1/N2) | 10.0 - 12.0 (broad) | - |

| C3 (C=O) | - | 160 - 170 |

| C3a | - | 115 - 125 |

| C4 | - | 110 - 120 (with C-F coupling) |

| C5 | - | 120 - 130 (with C-Cl coupling) |

| C6 | - | 115 - 125 |

| C7 | - | 140 - 150 (with C-F coupling) |

| C7a | - | 135 - 145 |

Note: The actual chemical shifts can vary depending on the solvent and the specific tautomer present.

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum upon ionization offers valuable structural information. For halogenated compounds, the isotopic pattern is a key feature. The presence of chlorine in this compound would result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion (M+) peak, corresponding to the ³⁷Cl isotope. miamioh.edu

Common fragmentation pathways for indazolone structures involve the loss of small, stable molecules. researchgate.net The molecular ion of this compound would be expected to undergo fragmentation through processes such as:

Loss of CO: A characteristic fragmentation for cyclic carbonyl compounds, leading to a significant fragment ion.

Loss of Halogen Atoms: Cleavage of the C-Cl or C-F bond to lose a halogen radical.

Ring Cleavage: More complex fragmentation of the heterocyclic ring system. libretexts.orgnih.gov

The table below outlines the expected major ions in the mass spectrum.

| Ion | Formula | Description |

| [M]⁺ | C₇H₃ClFN₂O | Molecular Ion |

| [M+2]⁺ | C₇H₃³⁷ClFN₂O | Isotope Peak due to ³⁷Cl |

| [M-CO]⁺ | C₆H₃ClFN₂ | Loss of carbon monoxide |

| [M-Cl]⁺ | C₇H₃FN₂O | Loss of a chlorine radical |

| [M-F]⁺ | C₇H₃ClN₂O | Loss of a fluorine radical |

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and the specific tautomeric form present in the crystal lattice. nih.govmdpi.com

For fluorinated indazolinones, crystallographic studies have confirmed the prevalence of the oxo-tautomer in the solid state. researchgate.net These studies also reveal crucial details about intermolecular interactions, such as hydrogen bonding. In the crystal structure of this compound, it is expected that molecules would form dimers or extended networks through hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.netaub.edu.lb The planarity of the bicyclic indazolone system would also be confirmed, along with the specific positions of the chloro and fluoro substituents on the aromatic ring. mdpi.commdpi.com

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into the electronic structure, reactivity, and reaction mechanisms that can be difficult to probe experimentally. nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules like this compound. nih.gov DFT calculations can accurately model molecular geometries and predict spectroscopic properties, which aids in the interpretation of experimental data. nih.govresearchgate.net

Key aspects explored using DFT include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.govmdpi.com A small HOMO-LUMO energy gap generally indicates higher chemical reactivity. mdpi.com The distribution of these orbitals shows the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the region around the fluorine atom are expected to be electron-rich, while the N-H proton would be electron-poor.

Global Reactivity Descriptors: DFT calculations are used to compute descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness, which provide a quantitative measure of the molecule's stability and reactivity. nih.govmdpi.com

The following table summarizes key parameters obtained from DFT calculations and their significance.

| Parameter | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. |

Computational simulations, primarily using DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org For the synthesis of this compound, theoretical modeling can map the entire reaction pathway, from reactants to products. nih.gov

This involves:

Locating Transition States (TS): Identifying the structure and energy of the transition state for each step of the reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Calculating Reaction Energetics: Determining the relative energies of reactants, intermediates, transition states, and products to construct a complete energy profile for the reaction. This helps in understanding the feasibility of a proposed mechanism.

Investigating Solvent Effects: Using continuum or explicit solvent models to simulate how the solvent influences the reaction mechanism and energetics.

For instance, in the synthesis of indazolones via photochemical cyclization or other methods, computational studies can validate the proposed intermediates and transition states, providing a deeper understanding of the reaction dynamics. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in 5 Chloro 7 Fluoro 1h Indazol 3 2h One Chemistry

Development of Enantioselective and Diastereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of atoms is a cornerstone of modern drug discovery. For 5-Chloro-7-fluoro-1H-indazol-3(2H)-one, the exploration of enantioselective and diastereoselective synthetic pathways is a critical future direction.

Currently, research on the stereoselective synthesis of indazole derivatives has shown promise. For instance, highly enantioselective methods for the C3-allylation of 1H-indazoles have been developed using copper hydride (CuH) catalysis. These reactions are known to be tolerant of various substituents on the indazole ring, including chloro and fluoro groups at different positions. semanticscholar.orgmit.edu However, specific studies focusing on the 5-chloro-7-fluoro substitution pattern are yet to be reported. Future investigations should aim to adapt and optimize these existing methods for the stereoselective synthesis of this compound derivatives, particularly those with a chiral center at the C3 position.

Table 1: Potential Chiral Ligands for Asymmetric Synthesis

| Ligand Type | Potential Advantages |

|---|---|

| Chiral Phosphine Ligands | Well-established in asymmetric catalysis, offering a wide range of electronic and steric properties. |

| Chiral N-Heterocyclic Carbenes (NHCs) | Strong sigma-donating ability can enhance catalytic activity and selectivity. |

The development of such pathways would not only provide access to enantiomerically pure forms of this compound derivatives for biological evaluation but also contribute to the broader field of asymmetric synthesis.

Exploration of Novel Catalytic Systems for Site-Selective Functionalization

The indazole core possesses multiple sites for potential functionalization. The ability to selectively modify a specific position is crucial for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. The exploration of novel catalytic systems for the site-selective functionalization of this compound is, therefore, a significant area for future research.

Transition-metal catalysis has been instrumental in the development of site-selective C-H functionalization methods for a wide range of heterocyclic compounds. For indazoles, various catalytic systems have been employed for functionalization at the N1, N2, C3, C4, C5, C6, and C7 positions. The inherent electronic properties of the 5-chloro and 7-fluoro substituents in the target molecule will undoubtedly influence the reactivity and regioselectivity of such transformations.

Future research should focus on the design and application of catalysts that can selectively target a specific C-H bond in the presence of the existing chloro and fluoro substituents. This could involve the use of directing groups to guide the catalyst to a particular site or the development of catalysts with high intrinsic selectivity.

Table 2: Potential Catalytic Strategies for Site-Selective Functionalization

| Position | Catalytic Approach | Potential Reagents |

|---|---|---|

| C4 | Directed C-H activation | Palladium, Rhodium, or Ruthenium catalysts with a suitable directing group. |

| C6 | Halogen-metal exchange | Lithium or magnesium reagents followed by electrophilic trapping. |

Innovations in Reaction Engineering for Industrial Scale-Up and Process Optimization

For any promising compound to transition from a laboratory curiosity to a commercially viable product, the development of a robust and scalable synthetic process is essential. Innovations in reaction engineering will be pivotal for the industrial scale-up and process optimization of this compound synthesis.

While a recent study has detailed the synthesis and process optimization of a structurally related compound, 1-(tert-Butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid researchgate.net, specific research into the large-scale production of this compound is currently lacking. Future efforts in this area should address key challenges such as:

Cost-effective starting materials: Identifying and utilizing readily available and inexpensive precursors.

Reaction efficiency: Optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize reaction times.

Process safety: Ensuring the scalability of the synthesis with manageable safety protocols.

Purification: Developing efficient and environmentally friendly purification methods to obtain the final product with high purity.

Continuous flow chemistry: Exploring the potential of continuous manufacturing processes to improve efficiency, safety, and consistency.

By focusing on these aspects of reaction engineering, researchers can pave the way for the cost-effective and sustainable production of this compound, making it more accessible for further research and potential applications.

Investigation of Halogen Bonding Interactions and Their Implications in Supramolecular Chemistry

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region in another molecule. acs.org This interaction has gained significant attention in recent years for its role in crystal engineering, materials science, and biological systems. The presence of both chlorine and fluorine atoms in this compound makes it an intriguing candidate for the investigation of halogen bonding interactions.

The ability of halogens to participate in these interactions is influenced by their polarizability and the electronic environment of the molecule. Both the chlorine and fluorine atoms in this compound could potentially act as halogen bond donors, while the nitrogen atoms and the carbonyl oxygen of the indazolone ring could serve as halogen bond acceptors. nih.gov

Future research in this area should involve:

Co-crystallization studies: Systematically co-crystallizing this compound with various halogen bond acceptors to study the resulting supramolecular architectures.

Computational modeling: Employing theoretical calculations to understand the nature and strength of the halogen bonding interactions involving this molecule.

Materials science applications: Exploring the potential of these halogen-bonded assemblies in the design of new materials with tailored properties, such as liquid crystals or porous solids.

A deeper understanding of the halogen bonding capabilities of this compound could open up new avenues for its application in supramolecular chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.